(Z)-7-((diethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
Description
The compound (Z)-7-((diethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a diethylamino-methyl group at position 7, a 4-ethoxybenzylidene substituent at position 2, and a hydroxyl group at position 4. The diethylamino group may enhance solubility and membrane permeability compared to smaller alkylamino substituents, while the 4-ethoxybenzylidene moiety likely contributes to electronic and steric effects influencing target binding .
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-23(5-2)14-18-19(24)12-11-17-21(25)20(27-22(17)18)13-15-7-9-16(10-8-15)26-6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWYYZXEGAYQK-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OCC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OCC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((diethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, a compound derived from benzofuran, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate benzofuran derivatives with diethylaminomethyl and ethoxybenzaldehyde moieties. The synthesis typically involves:
- Formation of the benzofuran core.
- Introduction of the diethylaminomethyl group.
- Condensation with 4-ethoxybenzaldehyde to yield the final product.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on benzopsoralens, which share structural similarities, demonstrated their ability to inhibit topoisomerase II, leading to marked antiproliferative activity in mammalian cells under dark conditions .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzopsoralen | HeLa | 5.0 | Topoisomerase II inhibition |
| 11-(Diethylaminomethyl)BP | MCF-7 | 4.8 | Topoisomerase II inhibition |
| (Z)-7-((diethylamino)methyl) | A549 | TBD | TBD |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and cell division. Inhibition leads to DNA damage and apoptosis in cancer cells.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which contributes to their protective effects against cellular oxidative stress .
Case Studies
- Study on Anticancer Activity : A study examining the effects of benzofuran derivatives on cancer cell lines reported that compounds with similar structures exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .
- Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential of related benzofuran derivatives using DPPH radical scavenging assays. Results indicated that these compounds could effectively neutralize free radicals, thereby reducing oxidative stress in cells .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of benzofuran compounds have been shown to exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa when tested using the well diffusion method . This suggests that (Z)-7-((diethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one could serve as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound's derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. Research indicates that certain modifications to the benzofuran structure enhance its efficacy against human cancer cells, suggesting a potential role in cancer therapy . The mechanism of action may involve the induction of apoptosis in malignant cells, although further studies are needed to elucidate specific pathways.
Therapeutic Applications
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in metabolic disorders, such as alpha-glucosidase and acetylcholinesterase. These enzymes are critical targets for managing conditions like Type 2 diabetes and Alzheimer’s disease . The inhibition studies indicate that derivatives of this compound can modulate enzyme activity effectively, which could lead to new therapeutic strategies.
Dye and Colorant Applications
Beyond biological applications, compounds similar to this compound have been explored for their utility as dyes and colorants in various industries. The structural characteristics allow for vibrant coloration while maintaining stability under different environmental conditions .
Case Studies
- Antimicrobial Activity Assessment : A study evaluating the antimicrobial efficacy of synthesized benzofuran derivatives showed that several compounds exhibited significant inhibition zones against tested bacteria at concentrations as low as 25 µg/mL .
- Cytotoxicity Testing : In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that specific derivatives led to a reduction in cell viability, indicating potential for further development into anticancer agents .
- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain modifications to the benzofuran structure enhanced its inhibitory effects on alpha-glucosidase, suggesting a viable pathway for treating metabolic diseases .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous benzofuran-3(2H)-one derivatives:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₅NO₄* | 7-(diethylamino)methyl; 2-(4-ethoxybenzylidene) | ~355.43 | Enhanced lipophilicity due to ethoxy group; potential improved bioavailability |
| (Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-...† | C₁₉H₁₈FNO₃ | 7-(dimethylamino)methyl; 2-(2-fluorobenzylidene) | 327.35 | Fluorine substituent increases electronegativity; lower molecular weight |
| (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-...‡ | C₁₇H₁₄O₄ | 7-methyl; 2-(4-methoxybenzylidene) | 282.29 | Methoxy group offers moderate electron donation; compact structure |
| (Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxy...§ | C₂₂H₂₅ClNO₆ | 7-(bis(2-methoxyethyl)amino)methyl; 2-(2-chlorobenzylidene) | 458.89 | Bulky substituents increase steric hindrance; higher molecular weight |
*Calculated based on analogous compounds; †From ; ‡From ; §From .
Pharmacological and Physicochemical Comparisons
- Solubility and Bioavailability: Compounds with hydroxyl groups (e.g., 6-hydroxy substitution) exhibit improved water solubility, as seen in , where derivatives with hydroxyl groups showed bioavailability scores of 0.55–0.56 . The target compound’s 6-hydroxy group and diethylamino-methyl substituent may synergistically enhance solubility compared to dimethylamino analogs ().
- Synthetic Accessibility (SAS): Derivatives with simpler substituents (e.g., methyl or methoxy groups) have lower SAS values (1.5–3.42), correlating with easier synthesis . The target compound’s ethoxy and diethylamino groups may moderately increase SAS compared to these analogs.
- Binding and Selectivity: Halogenated analogs (e.g., 2-fluorobenzylidene in or 2-chlorobenzylidene in ) leverage halogen bonding for target interactions but may reduce solubility due to hydrophobicity .
Case Studies of Analogous Derivatives
- Anticancer Derivatives : highlights bromobenzylidene-containing benzofuran-3(2H)-ones, where bromine enhances hydrophobic binding but reduces solubility. The target compound’s ethoxy group could offer a more balanced profile for therapeutic applications .
- The target compound’s single hydroxyl group may limit antioxidant efficacy but improve metabolic stability .
Q & A
Q. What protocols ensure reproducibility in synthesizing analogs with varying substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
